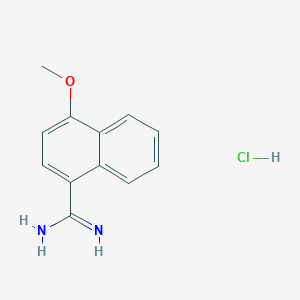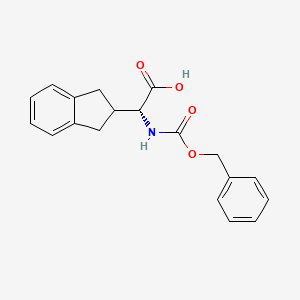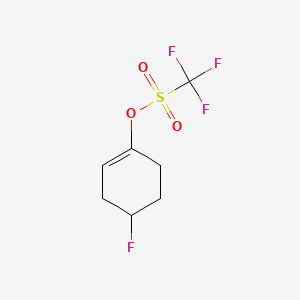
Methyl 3-(pyrimidin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(pyrimidin-4-yl)propanoate: is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyrimidin-4-yl)propanoate typically involves the esterification of 3-(pyrimidin-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-(pyrimidin-4-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 3-(pyrimidin-4-yl)propanoic acid or 3-(pyrimidin-4-yl)propanone.
Reduction: 3-(pyrimidin-4-yl)propanol or 3-(pyrimidin-4-yl)propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 3-(pyrimidin-4-yl)propanoate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be modified to produce compounds with potential therapeutic effects, such as antiviral, antibacterial, and anticancer activities.
Medicine: this compound and its derivatives are investigated for their potential use in drug development. They are studied for their ability to interact with various biological targets, including enzymes and receptors, which makes them promising candidates for new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(pyrimidin-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The pyrimidine ring is known to interact with nucleic acids and proteins, which can lead to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further participate in biochemical reactions.
Comparaison Avec Des Composés Similaires
Methyl 3-(pyridin-4-yl)propanoate: Similar structure but contains a pyridine ring instead of a pyrimidine ring.
Ethyl 3-(pyrimidin-4-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(pyrimidin-2-yl)propanoate: Similar structure but with the pyrimidine ring substituted at the 2-position instead of the 4-position.
Uniqueness: Methyl 3-(pyrimidin-4-yl)propanoate is unique due to the specific positioning of the pyrimidine ring and the ester group. This configuration can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyrimidine ring also imparts specific electronic and steric properties that can influence its interactions with biological targets and other molecules.
Propriétés
IUPAC Name |
methyl 3-pyrimidin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-4-5-9-6-10-7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFUHHNTIXPYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














